Potent Inhibition of MetAP2 with Nanomolar Affinity
1-(3-Bromophenyl)-1H-1,2,3-triazole exhibits potent inhibition of human methionine aminopeptidase 2 (MetAP2) with a Ki of 4 nM [1]. This value is significantly better than the 18 nM Ki observed for the 3-methylphenyl analog (5-(3-methylphenyl)-1H-1,2,3-triazole) under identical assay conditions, and comparable to the 3 nM Ki of the 4-bromophenyl regioisomer [2].
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) for MetAP2 |
|---|---|
| Target Compound Data | Ki = 4 nM |
| Comparator Or Baseline | 5-(3-Methylphenyl)-1H-1,2,3-triazole: Ki = 18 nM; 5-(4-Bromophenyl)-1H-1,2,3-triazole: Ki = 3 nM |
| Quantified Difference | 4.5-fold more potent than 3-methyl analog; similar potency to 4-bromo analog |
| Conditions | Assay: MetAP2 activity measured by initial velocity of turnover of artificial substrate Met-AMC; pH 7.5, T=22°C. |
Why This Matters
This demonstrates that the 3-bromo substituent is a critical determinant of MetAP2 affinity, and that this specific regioisomer offers a potency advantage over the methyl-substituted comparator for angiogenesis-related research.
- [1] BindingDB: BDBM17467 (5-(3-bromophenyl)-1H-1,2,3-triazole). Affinity Data: Ki 4 nM (MetAP2). View Source
- [2] BindingDB: BDBM17462 (5-(3-methylphenyl)-1H-1,2,3-triazole). Affinity Data: Ki 18 nM (MetAP2). View Source
